molecular formula C7H6F2N6O2S B2703077 5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946817-64-6

5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2703077
CAS No.: 1946817-64-6
M. Wt: 276.22
InChI Key: ORCGCKVTZNNZJY-UHFFFAOYSA-N
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Description

5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

IUPAC Name

5-[2-(2,2-difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N6O2S/c8-4(9)2-14-5(3(1-11-14)15(16)17)6-12-13-7(10)18-6/h1,4H,2H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCGCKVTZNNZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1[N+](=O)[O-])C2=NN=C(S2)N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the nitropyrazole intermediate with thiosemicarbazide under acidic conditions.

    Attachment of the Difluoroethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitropyrazole and thiadiazole moieties can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may also induce oxidative stress in cells, leading to cell death in certain types of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and have been studied for their fungicidal activities.

    2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds are similar in structure but contain a trifluoroethylidene group instead of a difluoroethyl group.

Uniqueness

5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a difluoroethyl group, a nitropyrazole ring, and a thiadiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study for various applications.

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